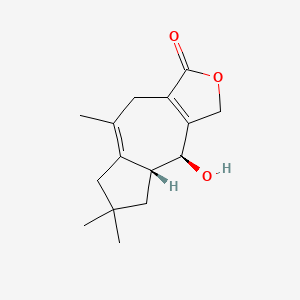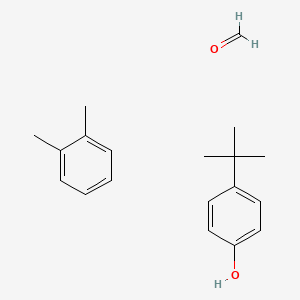
2-Hydroxy-7-methyl-9H-xanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-7-methyl-9H-xanthen-9-one is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are found naturally in various plants, fungi, and lichens. The compound this compound has a unique structure that allows it to exhibit a range of chemical and biological properties, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-7-methyl-9H-xanthen-9-one can be achieved through several methods:
Condensation of Salicylic Acid with Phenol Derivatives: This classical method involves heating salicylic acid with a phenol derivative in the presence of a dehydrating agent like acetic anhydride.
Aryl Aldehyde with Phenol Derivatives: Another approach involves the reaction of an aryl aldehyde with a phenol derivative.
Salicylaldehyde with 1,2-Dihaloarenes: This method uses salicylaldehyde and 1,2-dihaloarenes under specific conditions.
o-Haloarenecarboxylic Acid with Arynes: This involves the reaction of o-haloarenecarboxylic acid with arynes.
Industrial Production Methods
Industrial production of xanthone derivatives, including this compound, often involves optimized versions of the above synthetic routes. The use of catalysts and advanced reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-7-methyl-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, acids, and bases are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted xanthones, hydroxy derivatives, and quinones.
Aplicaciones Científicas De Investigación
2-Hydroxy-7-methyl-9H-xanthen-9-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits antioxidant, anti-inflammatory, and antimicrobial properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-7-methyl-9H-xanthen-9-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: The compound inhibits the release of pro-inflammatory cytokines and mediators.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
Xanthone: The parent compound with a similar structure but without the hydroxy and methyl groups.
2-Hydroxyxanthone: Similar structure with a hydroxy group but lacks the methyl group.
7-Methylxanthone: Contains a methyl group but lacks the hydroxy group.
Uniqueness
2-Hydroxy-7-methyl-9H-xanthen-9-one is unique due to the presence of both hydroxy and methyl groups, which enhance its biological activity and chemical reactivity compared to its analogs .
Propiedades
Número CAS |
57855-39-7 |
|---|---|
Fórmula molecular |
C14H10O3 |
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
2-hydroxy-7-methylxanthen-9-one |
InChI |
InChI=1S/C14H10O3/c1-8-2-4-12-10(6-8)14(16)11-7-9(15)3-5-13(11)17-12/h2-7,15H,1H3 |
Clave InChI |
OMGXRNVSCYMTHQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-2-methylhept-2-enyl]pyrrolidine-1-carboxamide](/img/structure/B14614782.png)
![[(4-Fluorophenyl)imino]tris(4-methoxyphenyl)-lambda~5~-phosphane](/img/structure/B14614786.png)
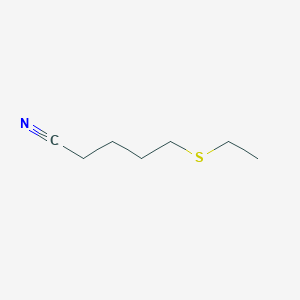
![4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14614793.png)
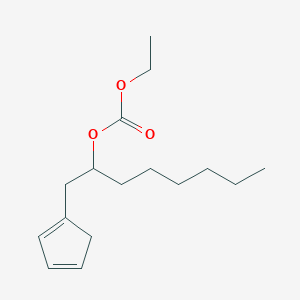
![Ethyl 2-(7-ethyl-6-oxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidin-2-yl)acetate](/img/structure/B14614799.png)
![[1,1'-Biphenyl]-4-yl bis(2,3-dimethylphenyl) phosphate](/img/structure/B14614807.png)
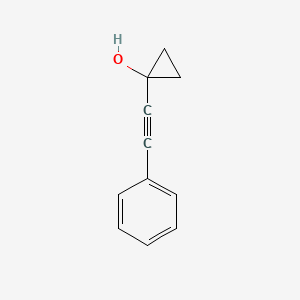
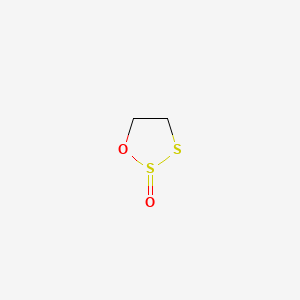
![Benzene, 1-nitro-3,5-bis[(trifluoromethyl)sulfonyl]-](/img/structure/B14614836.png)
![2-[Dichloro(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole](/img/structure/B14614841.png)
![2,2'-[Diselane-1,2-diylbis(methylene)]dibenzaldehyde](/img/structure/B14614844.png)
